molecular formula C20H25NO2S B15295256 rac-Rotigotine-d3 Methyl Ether Amide

rac-Rotigotine-d3 Methyl Ether Amide

Cat. No.: B15295256
M. Wt: 346.5 g/mol
InChI Key: ZFRSCAOJQBFSLV-FIBGUPNXSA-N
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Description

rac-Rotigotine-d3 Methyl Ether Amide is a stable isotope-labeled compound used primarily in scientific research. It is a derivative of Rotigotine, a non-ergoline dopamine agonist used in the treatment of Parkinson’s disease and Restless Legs Syndrome. The compound is characterized by the presence of deuterium atoms, which replace hydrogen atoms in the molecular structure, making it useful for various analytical and research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-Rotigotine-d3 Methyl Ether Amide involves multiple steps, starting from the precursor RotigotineThe reaction conditions often involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium into the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving advanced techniques such as chromatography for purification. The production is carried out under strict regulatory guidelines to ensure the quality and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

rac-Rotigotine-d3 Methyl Ether Amide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .

Scientific Research Applications

rac-Rotigotine-d3 Methyl Ether Amide is widely used in scientific research due to its stable isotope labeling. Some of its applications include:

Mechanism of Action

The mechanism of action of rac-Rotigotine-d3 Methyl Ether Amide is similar to that of Rotigotine. It acts as an agonist at dopamine receptors, particularly the D3 receptor, with high affinity. It also exhibits antagonistic activity at α-2-adrenergic receptors and agonistic activity at 5HT1A receptors. These interactions result in the modulation of neurotransmitter release and uptake, influencing various neurological pathways .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to rac-Rotigotine-d3 Methyl Ether Amide include:

    Rotigotine: The parent compound, used in the treatment of Parkinson’s disease.

    Rotigotine-d3: Another deuterated derivative used for similar research purposes.

    Rotigotine Methyl Ether: A non-deuterated version of the compound .

Uniqueness

This compound is unique due to its stable isotope labeling, which provides distinct advantages in research applications. The presence of deuterium atoms allows for precise tracking and analysis in various studies, making it a valuable tool in scientific research .

Properties

Molecular Formula

C20H25NO2S

Molecular Weight

346.5 g/mol

IUPAC Name

3,3,3-trideuterio-N-(5-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)-N-(2-thiophen-2-ylethyl)propanamide

InChI

InChI=1S/C20H25NO2S/c1-3-20(22)21(12-11-17-7-5-13-24-17)16-9-10-18-15(14-16)6-4-8-19(18)23-2/h4-8,13,16H,3,9-12,14H2,1-2H3/i1D3

InChI Key

ZFRSCAOJQBFSLV-FIBGUPNXSA-N

Isomeric SMILES

[2H]C([2H])([2H])CC(=O)N(CCC1=CC=CS1)C2CCC3=C(C2)C=CC=C3OC

Canonical SMILES

CCC(=O)N(CCC1=CC=CS1)C2CCC3=C(C2)C=CC=C3OC

Origin of Product

United States

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